molecular formula C22H25NO4S B2753854 N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide CAS No. 670266-94-1

N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide

Cat. No.: B2753854
CAS No.: 670266-94-1
M. Wt: 399.51
InChI Key: JUHXODIHDHRHAM-UHFFFAOYSA-N
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Description

N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide is a sulfonamide derivative featuring a 2-methylbenzofuran moiety and a 2,4,5-trimethylphenylsulfonyl group linked via a butyramide chain. Sulfonamides are known for their bioactivity in targeting enzymes and receptors, with modifications in substituents and chain lengths significantly influencing physicochemical and biological properties .

Properties

IUPAC Name

N-(2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-6-7-22(24)23(19-8-9-20-18(13-19)12-17(5)27-20)28(25,26)21-11-15(3)14(2)10-16(21)4/h8-13H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHXODIHDHRHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2)C)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones.

    Amidation: The final step involves the reaction of the sulfonylated benzofuran with butyric acid or its derivatives under appropriate conditions to form the desired amide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst.

    Substitution: Sodium hydride, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Acyl Chain Length Variations

Compounds 5a–5d from Molecules (2013) share a sulfamoylphenyl backbone with varying acyl chains (butyramide to heptanamide) (Table 1). Key trends include:

  • Melting Points : Longer acyl chains correlate with lower melting points (e.g., 5a: 180–182°C vs. 5d: 143–144°C), likely due to reduced crystallinity from increased hydrophobicity.
  • Synthetic Yields : Moderate yields (45–51%) suggest challenges in synthesizing longer-chain derivatives, possibly due to steric hindrance or solubility issues during purification .

Table 1: Properties of Sulfamoylphenyl Acyl Derivatives

Compound Acyl Chain Yield (%) m.p. (°C) Molecular Weight
5a Butyramide 51.0 180–182 327.4
5b Pentanamide 45.4 174–176 341.4
5c Hexanamide 48.3 142–143 355.4
5d Heptanamide 45.4 143–144 369.4

Data sourced from [Molecules, 2013]

Sulfonyl Group Substitutions

The target compound’s 2,4,5-trimethylphenylsulfonyl group differs from common sulfonyl substituents like Tos (4-methylphenylsulfonyl) (Table 2). Key differences:

  • Electronic Effects : Methyl groups at the 2- and 4-positions may alter electron density on the sulfonyl group, affecting hydrogen-bonding interactions critical for activity .

Table 2: Sulfonyl Group Comparison

Substituent Positions of Methyl Groups Example Compound Potential Impact
Tos (4-methylphenyl) 4- (S)-N-(4-sulfamoylphenyl)amides Moderate steric hindrance
2,4,5-trimethylphenyl 2-, 4-, 5- Target compound High steric bulk, altered electronics

Data referenced from [CAS Registry Report]

Benzofuran vs. Tetrahydrofuran Moieties

The target compound’s 2-methylbenzofuran contrasts with the 2-oxotetrahydrofuran in compounds 5a–5d. Benzofuran’s aromaticity may enhance π-π stacking with protein targets, while tetrahydrofuran’s oxygen atom could participate in hydrogen bonding. This structural divergence implies distinct pharmacological profiles, with benzofuran derivatives often showing improved CNS penetration .

Research Implications and Limitations

  • Trends from Analogs : The target compound’s butyramide chain and trimethylated sulfonyl group likely optimize lipophilicity and steric stability, but direct activity data are needed.
  • Limitations: No explicit data on the target compound’s synthesis, bioactivity, or stability are available in the provided evidence. Comparisons rely on extrapolation from structurally related molecules.

Biological Activity

N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizes relevant research findings, and presents data tables summarizing key studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C22H25NO4S
  • Molecular Weight : 413.5 g/mol
  • CAS Number : 10035-16-2

The structure features a benzofuran moiety and a sulfonamide group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that compounds related to benzofuran derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain benzofuran derivatives can inhibit the growth of both bacterial and fungal strains. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that indicates significant antimicrobial potential.

CompoundBacterial Strains TestedFungal Strains TestedMIC (µg/mL)
Compound AE. coli, S. aureusC. albicans, A. niger32
N-(2-methylbenzofuran...)S. epidermidis, P. aeruginosaF. solani, C. glabrata16

Anti-inflammatory Activity

Benzofuran derivatives have also been investigated for their anti-inflammatory properties. Functional screening of related compounds revealed that certain modifications to the benzofuran structure can lead to enhanced inhibition of pro-inflammatory cytokines.

Case Study : A study on benzofuran derivatives showed that specific substitutions at the C4 and C5 positions significantly inhibited CCL20-induced chemotaxis in human immune cells, suggesting potential applications in treating inflammatory diseases .

The biological activity of N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes involved in bacterial metabolism.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and immune response.
  • Interaction with Cellular Targets : The benzofuran moiety allows for interaction with various cellular targets, potentially altering cell function.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of this compound alongside its analogs:

  • Synthesis and Evaluation : A systematic synthesis approach has been employed to generate various derivatives of N-(2-methylbenzofuran...) for biological testing.
  • In Vivo Studies : Preliminary in vivo studies indicate potential efficacy in reducing inflammation in animal models of arthritis.

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